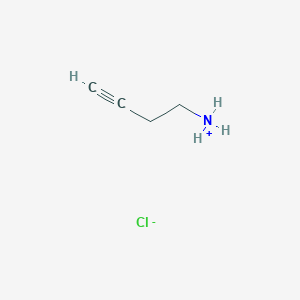
But-3-ynylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-ynylazanium;chloride, also known as 3-butyn-1-amine hydrochloride, is an organic compound with the molecular formula C4H8ClN. It is a derivative of butyne, featuring an amine group attached to the third carbon of the butyne chain, and is commonly found in its hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of But-3-ynylazanium;chloride typically involves the reaction of 3-butyn-1-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-butyn-1-amine.
Reaction: The amine is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrochloric Acid: Hydrochloric acid is added dropwise to the solution under controlled temperature conditions.
Formation of Salt: The reaction mixture is stirred until the formation of the hydrochloride salt is complete.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization if necessary.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to optimize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: But-3-ynylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can yield saturated or partially saturated amines.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
Substitution: Various substituted amines.
Oxidation: Nitriles or carboxylic acids.
Reduction: Saturated amines or partially hydrogenated products
Applications De Recherche Scientifique
But-3-ynylazanium;chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of But-3-ynylazanium;chloride involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
But-2-ynylazanium;chloride: Similar structure but with the amine group attached to the second carbon.
But-1-ynylazanium;chloride: Amine group attached to the first carbon.
Propargylamine hydrochloride: A simpler structure with the amine group directly attached to the alkyne.
Uniqueness: But-3-ynylazanium;chloride is unique due to the position of the amine group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and physical properties compared to its isomers .
Propriétés
IUPAC Name |
but-3-ynylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPCBUBKRUREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














